molecular formula C18H20N2OS B4912809 N-(1,3-benzothiazol-2-yl)adamantane-1-carboxamide

N-(1,3-benzothiazol-2-yl)adamantane-1-carboxamide

Cat. No.: B4912809
M. Wt: 312.4 g/mol
InChI Key: FQOGZGPRJUOJNB-UHFFFAOYSA-N
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Description

N-(1,3-Benzothiazol-2-yl)adamantane-1-carboxamide is a hybrid molecule combining the rigid, lipophilic adamantane scaffold with a benzothiazole heterocycle. This compound has been characterized for its physicochemical properties, including a molecular weight of 312.43 g/mol (C₁₉H₂₀N₂OS), melting point, and crystallographic behavior . Its synthesis typically involves reacting adamantane-1-carbonyl chloride with 2-aminobenzothiazole derivatives, as seen in analogous carboxamide preparations .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS/c21-16(20-17-19-14-3-1-2-4-15(14)22-17)18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQOGZGPRJUOJNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)adamantane-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, while the adamantane structure enhances the compound’s stability and lipophilicity. The exact molecular pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Adamantane Carboxamides and Carbothioamides

Adamantane derivatives with carboxamide or carbothioamide linkages demonstrate distinct physicochemical and biological profiles:

Compound Class Key Structural Feature Biological Activity Synthesis Reference
N-(1,3-Benzothiazol-2-yl)adamantane-1-carboxamide Adamantane + benzothiazole Not reported (potential inferred from analogs)
N-(1-Adamantyl)carbothioamides (e.g., 5a–e, 6, 7) Adamantane + thiourea linkage Antimicrobial (unpublished) Ethanol-mediated thiourea formation
N-Methyl-N-((3-methylthiophen-2-yl)methyl)adamantane-1-carboxamide Adamantane + thiophene-methyl 11β-HSD1 inhibition (IC₅₀: <1 µM) Amide coupling in DCM

Key Observations :

  • Replacing the benzothiazole with thiophene (as in ) enhances enzyme inhibitory potency, likely due to improved hydrophobic interactions.
  • Carbothioamides (e.g., ) may exhibit lower thermal stability compared to carboxamides due to weaker C=S vs. C=O bonds.

Benzothiazole-Containing Derivatives

Benzothiazole-linked compounds vary significantly in bioactivity based on substituents:

Compound Substituent Activity Reference
This compound Adamantane N/A (structural focus)
2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl)thiazolidin-3-yl]nicotinamides Thiazolidinone + nicotinamide Antimicrobial (MIC: 2–16 µg/mL)
N-(5-(2,3-Dihydroxyphenyl)-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide Thiadiazole + dihydroxyphenyl Cytotoxic (HT-29: IC₅₀ ~10 µM)

Key Observations :

  • The adamantane group in enhances cytotoxicity compared to non-adamantane thiadiazoles, possibly by improving cellular uptake.
  • Thiazolidinone derivatives (e.g., ) show broader antimicrobial activity, attributed to the N,O-bidentate directing group facilitating metal coordination.

Physicochemical and Crystallographic Properties

Crystallinity and optical properties vary with substituents:

Compound Melting Point (°C) Crystal System Optical Transparency Reference
N-(1,3-Benzothiazol-2-yl)benzamide (2-BTBA) 180–182 Monoclinic High (pale yellow)
N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA) 175–177 Triclinic Moderate (yellow)
This compound Not reported Not determined Inferred low (rigid structure)

Key Observations :

  • Fluorination (as in 2-BTFBA) reduces melting point and alters crystal packing due to steric and electronic effects .
  • Adamantane’s rigidity may hinder crystallization, necessitating tailored solvent systems for single-crystal growth.

Key Observations :

  • Adamantane carboxamides (e.g., ) show potent enzyme inhibition, likely due to adamantane’s lipid bilayer penetration.
  • Thiadiazole-adamantane hybrids () exhibit moderate cytotoxicity, suggesting synergy between the adamantane and heterocyclic moieties.

Biological Activity

N-(1,3-benzothiazol-2-yl)adamantane-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, and structure-activity relationships (SAR), supported by relevant data tables and findings from recent studies.

Chemical Structure and Synthesis

This compound features a unique structural framework that combines the benzothiazole moiety with adamantane. The synthesis of this compound typically involves multiple synthetic pathways, including:

  • Diazo-coupling
  • Knoevenagel condensation
  • Biginelli reaction
  • Molecular hybridization techniques

These methods allow for the effective generation of derivatives that exhibit enhanced biological activity against various pathogens.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity. For instance, the compound was evaluated against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity
Escherichia coli32 µg/mLModerate
Staphylococcus aureus16 µg/mLStrong
Pseudomonas aeruginosa64 µg/mLVariable

The results indicate varying degrees of effectiveness against these strains, with notable potency against Staphylococcus aureus .

Antitubercular Activity

In addition to its antibacterial properties, this compound has been investigated for its antitubercular activity. Studies revealed that certain derivatives demonstrated superior inhibition against Mycobacterium tuberculosis compared to standard reference drugs. The inhibitory concentrations were significantly lower than those required for conventional treatments, suggesting a promising avenue for tuberculosis therapy .

Anticancer Potential

The compound's unique structure also positions it as a potential anticancer agent. Research indicates that benzothiazole derivatives often exhibit cytotoxic effects on various cancer cell lines. For example:

Cancer Cell Line IC50 (µM) Activity
MCF-7 (Breast Cancer)5.0High
HeLa (Cervical Cancer)10.0Moderate
A549 (Lung Cancer)8.0Moderate

These findings highlight the compound's potential as an anticancer drug candidate .

Structure-Activity Relationship (SAR)

Quantitative structure-activity relationship (QSAR) modeling has been employed to further elucidate the relationship between the compound's chemical structure and its biological activity. Key physicochemical properties influencing bioactivity include:

  • Lipophilicity
  • Electronic properties
  • Steric effects

By correlating these properties with observed biological activities, researchers can optimize the design of new derivatives to enhance efficacy and reduce toxicity .

Case Studies and Research Findings

Several case studies have highlighted the biological potential of this compound:

  • Antibacterial Study : A study focused on the antibacterial efficacy against Gram-positive and Gram-negative bacteria demonstrated significant inhibition rates comparable to established antibiotics .
  • Antitubercular Evaluation : Another research effort confirmed that specific derivatives exhibited IC50 values lower than existing antitubercular agents, indicating their potential as novel therapeutic options .
  • Cytotoxicity Assays : In vitro assays on cancer cell lines showed promising results, suggesting further exploration into its mechanism of action could unveil new treatment strategies .

Q & A

Q. What synthetic methodologies are commonly employed to synthesize N-(1,3-benzothiazol-2-yl)adamantane-1-carboxamide?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the benzothiazole ring via cyclocondensation of 2-aminothiophenol derivatives with carbonyl sources under acidic or basic conditions.
  • Step 2 : Coupling the benzothiazole intermediate with adamantane-1-carboxylic acid derivatives. This is often achieved using coupling agents like carbodiimides (e.g., EDC or DCC) in solvents such as dimethyl sulfoxide or acetonitrile .
  • Step 3 : Purification via column chromatography or recrystallization, followed by characterization using NMR and mass spectrometry.

Key Considerations :

  • Solvent choice (polar aprotic solvents enhance reaction rates).
  • Temperature control (reflux conditions for cyclization steps).
  • Catalytic additives (e.g., DMAP for amide bond formation).

Q. How is the structural integrity of this compound validated?

Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to verify proton environments and carbon frameworks. For example, adamantane protons appear as distinct multiplets (~1.5–2.5 ppm), while benzothiazole aromatic protons resonate at ~7–8 ppm .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ peaks).
  • X-ray Crystallography : Resolves spatial arrangements and hydrogen-bonding patterns, as demonstrated in structurally analogous adamantane-benzothiazole hybrids .

Advanced Research Questions

Q. What computational strategies are used to predict the biological target interactions of this compound?

Advanced studies employ:

  • Molecular Docking : To simulate binding affinities with proteins (e.g., enzymes like COX-2 or kinases). Software like AutoDock Vina or Schrödinger Suite is used, with force fields parameterized for adamantane’s rigid structure .
  • Molecular Dynamics (MD) : To assess stability of ligand-target complexes over time (e.g., 100 ns simulations in GROMACS).
  • QSAR Modeling : Correlates substituent effects (e.g., nitro or methoxy groups on benzothiazole) with activity trends .

Example : Derivatives with electron-withdrawing groups on benzothiazole show enhanced binding to hydrophobic enzyme pockets due to increased lipophilicity .

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies often arise from:

  • Purity Variability : Impurities in synthesized batches can skew bioassay results. Validate purity via HPLC (>95%) and thermal gravimetric analysis (TGA) .
  • Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times. Standardize protocols using guidelines like OECD TG 429 for cytotoxicity.
  • Structural Analogues : Compare activity across derivatives (e.g., nitro vs. methoxy substitutions) to isolate pharmacophores. For instance, nitro groups enhance anticancer activity but reduce solubility .

Data Reconciliation Strategy :

  • Meta-analysis of IC50_{50} values across studies.
  • Use of isogenic cell lines to control for genetic variability.

Methodological Challenges and Solutions

Q. What experimental designs optimize yield in large-scale synthesis?

  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., adamantane dimerization) .
  • Catalyst Screening : Heterogeneous catalysts (e.g., immobilized lipases) enhance amide coupling efficiency .
  • In Situ Monitoring : Raman spectroscopy tracks reaction progress in real time to terminate reactions at peak yield .

Q. How are crystallographic ambiguities addressed in adamantane-containing compounds?

  • SHELX Software : Refinement of X-ray data using SHELXL for high-resolution structures. Key parameters:
  • ADP (Atomic Displacement Parameters) : Adjusted for adamantane’s thermal motion .
  • Hydrogen Bonding : Identified via PLATON analysis (e.g., N–H⋯N interactions in benzothiazole dimers) .
    • Twinned Data Handling : For crystals with merohedral twinning, use TWINLAW in SHELXL to refine overlapping reflections .

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